molecular formula C15H21N3O6 B1428799 Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate CAS No. 1198093-70-7

Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate

Cat. No. B1428799
M. Wt: 339.34 g/mol
InChI Key: XEUOVHOVMLKELQ-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

4-(2-tert-Butoxycarbonylamino-ethylamino)-3-nitro-benzoic acid methyl ester (650.0 mg) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (542.0 mg) and (2-amino-ethyl)-carbamic acid tert-butyl ester (500.0 mg) in DMF (3.0 mL). The crude product was used in the next step without further purification.
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[C:15]([O:19][C:20](=[O:25])[NH:21][CH2:22][CH2:23][NH2:24])([CH3:18])([CH3:17])[CH3:16]>CN(C=O)C>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([NH:24][CH2:23][CH2:22][NH:21][C:20]([O:19][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:25])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
542 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCNC(=O)OC(C)(C)C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.